4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride 4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 1955548-70-5
VCID: VC6524628
InChI: InChI=1S/C13H22N2S.2ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3;2*1H
SMILES: CC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl.Cl
Molecular Formula: C13H24Cl2N2S
Molecular Weight: 311.31

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride

CAS No.: 1955548-70-5

Cat. No.: VC6524628

Molecular Formula: C13H24Cl2N2S

Molecular Weight: 311.31

* For research use only. Not for human or veterinary use.

4-[(4-Tert-butyl-1,3-thiazol-2-yl)methyl]piperidine dihydrochloride - 1955548-70-5

Specification

CAS No. 1955548-70-5
Molecular Formula C13H24Cl2N2S
Molecular Weight 311.31
IUPAC Name 4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-thiazole;dihydrochloride
Standard InChI InChI=1S/C13H22N2S.2ClH/c1-13(2,3)11-9-16-12(15-11)8-10-4-6-14-7-5-10;;/h9-10,14H,4-8H2,1-3H3;2*1H
Standard InChI Key HDJOULDDNJFYAH-UHFFFAOYSA-N
SMILES CC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl.Cl

Introduction

Chemical Structure and Molecular Properties

Structural Composition

The compound consists of a piperidine ring (a six-membered amine heterocycle) connected via a methylene group to a 4-tert-butyl-1,3-thiazole ring. The thiazole moiety contains sulfur and nitrogen atoms, contributing to its electronic and steric properties. The tert-butyl group at the 4-position of the thiazole enhances lipophilicity, potentially influencing bioavailability .

Table 1: Key Molecular Properties

PropertyValueSource
Molecular FormulaC₁₃H₂₃ClN₂S
Molecular Weight274.85 g/mol
IUPAC Name4-tert-butyl-2-(piperidin-4-ylmethyl)-1,3-thiazole;hydrochloride
SMILESCC(C)(C)C1=CSC(=N1)CC2CCNCC2.Cl
InChIKeyMEAHYQZEUXSTKQ-UHFFFAOYSA-N

Synthesis and Manufacturing

Synthetic Routes

The synthesis typically involves a nucleophilic substitution or condensation reaction between 4-tert-butyl-1,3-thiazole and piperidine derivatives. Key steps include:

  • Thiazole Activation: The thiazole’s 2-position methyl group is functionalized for coupling, often via halogenation or oxidation.

  • Piperidine Coupling: The activated thiazole reacts with piperidine under basic conditions (e.g., sodium hydride or potassium carbonate) in polar aprotic solvents like dimethylformamide (DMF).

  • Hydrochloride Salt Formation: The free base is treated with hydrochloric acid to yield the hydrochloride salt, enhancing solubility and stability .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield Optimization Factors
Thiazole ActivationN-Bromosuccinimide (NBS), DMF, 0°CTemperature control
Piperidine CouplingPiperidine, NaH, DMF, 60°CReaction time (4–6 hrs)
Salt FormationHCl (gaseous), diethyl etherpH adjustment

Industrial-Scale Production

Patent US10351556B2 outlines analogous processes for structurally related thiazole-piperidine compounds, emphasizing:

  • Impurity Control: Use of antioxidants like L-ascorbic acid to prevent N-oxide formation .

  • Crystallization Techniques: Isolation of intermediates (e.g., tert-butyl carbamate hydrochloride) to ensure purity .

Pharmaceutical Applications and Formulation

Drug Development

The compound serves as a lead structure for optimizing pharmacokinetic properties. Modifications to the tert-butyl group or piperidine substituents are explored to improve metabolic stability.

Solid Dispersion Systems

Patent US10351556B2 highlights advanced formulations for related compounds:

  • Matrix Carriers: Microcrystalline cellulose (MCC) or hydroxypropyl methylcellulose (HPMC) enhance dissolution rates.

  • Stability Protocols: Lyophilization under nitrogen atmosphere to prevent oxidation .

Table 3: Formulation Parameters

ParameterValue
CarrierMCC:HPMC (3:1 w/w)
Drug Loading15–20% (w/w)
Storage Conditions2–8°C, desiccated

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